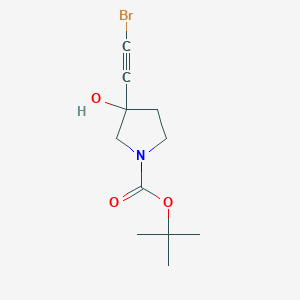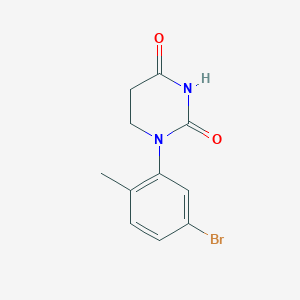
1-(5-Bromo-2-methylphenyl)-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-methylphenyl)-1,3-diazinane-2,4-dione is a chemical compound characterized by the presence of a brominated aromatic ring and a diazinane-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methylphenyl)-1,3-diazinane-2,4-dione typically involves the bromination of 2-methylphenyl derivatives followed by cyclization reactions to form the diazinane-dione ring. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-2-methylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the diazinane-dione moiety to corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens or N-halosuccinimides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro, halo, or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-methylphenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The brominated aromatic ring can participate in π-π interactions with aromatic residues in proteins, while the diazinane-dione moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparación Con Compuestos Similares
- 1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone
- 1-(5-Bromo-2-methylphenyl)methylpyrrolidine
Comparison: 1-(5-Bromo-2-methylphenyl)-1,3-diazinane-2,4-dione is unique due to the presence of the diazinane-dione ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings. The diazinane-dione moiety provides additional sites for hydrogen bonding and can influence the compound’s reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C11H11BrN2O2 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11BrN2O2/c1-7-2-3-8(12)6-9(7)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16) |
Clave InChI |
MRUNQNLOXNMCKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


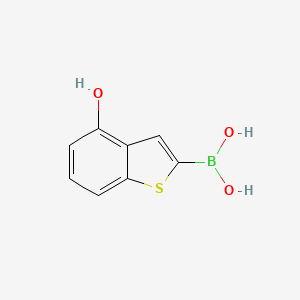
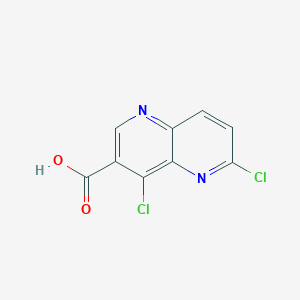
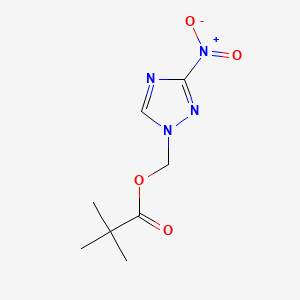
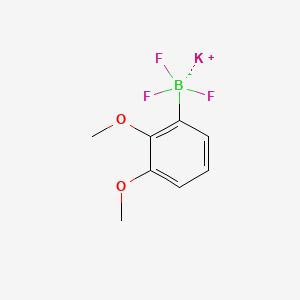
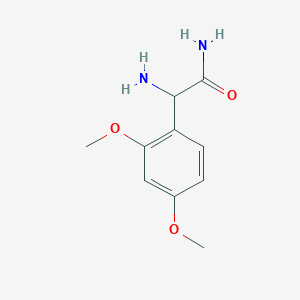
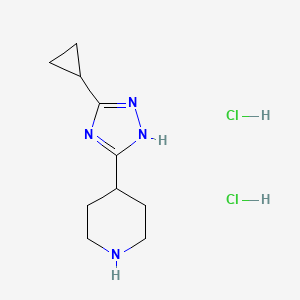
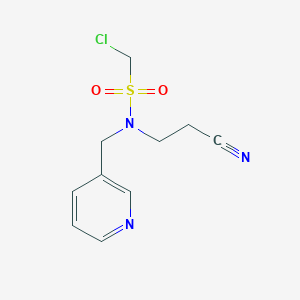
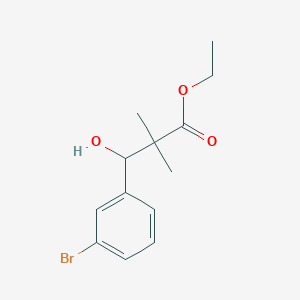
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13478407.png)
![Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13478412.png)
![1-[3-(Difluoromethoxy)-2-fluorophenyl]methanamine hydrochloride](/img/structure/B13478417.png)
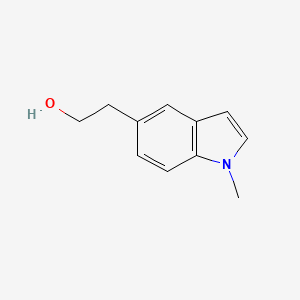
![N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride](/img/structure/B13478459.png)
